BenchChemオンラインストアへようこそ!

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Physicochemical property differentiation ADME/Tox optimization Lead-likeness assessment

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (CAS 898426-68-1, PubChem CID is a tricyclic pyrrolo[3,2,1-ij]quinoline benzenesulfonamide with molecular formula C₁₇H₁₆N₂O₃S and molecular weight 328.4 g/mol. The compound features a conformationally constrained pyrroloquinoline core bearing an unsubstituted benzenesulfonamide at the 8-position, distinguishing it from the broader N-(quinolin-8-yl)benzenesulfonamide class that has demonstrated NF-κB pathway inhibitory activity at low micromolar concentrations.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 898426-68-1
Cat. No. B2985972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
CAS898426-68-1
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESC1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)CC(=O)N3C1
InChIInChI=1S/C17H16N2O3S/c20-16-11-13-10-14(9-12-5-4-8-19(16)17(12)13)18-23(21,22)15-6-2-1-3-7-15/h1-3,6-7,9-10,18H,4-5,8,11H2
InChIKeyPFSVCGAIFGVTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (CAS 898426-68-1): Core Scaffold & Procurement Context


N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (CAS 898426-68-1, PubChem CID 7161330) is a tricyclic pyrrolo[3,2,1-ij]quinoline benzenesulfonamide with molecular formula C₁₇H₁₆N₂O₃S and molecular weight 328.4 g/mol [1]. The compound features a conformationally constrained pyrroloquinoline core bearing an unsubstituted benzenesulfonamide at the 8-position, distinguishing it from the broader N-(quinolin-8-yl)benzenesulfonamide class that has demonstrated NF-κB pathway inhibitory activity at low micromolar concentrations [2]. Related pyrrolo[3,2,1-ij]quinoline scaffolds have shown 5-HT₂C receptor agonism with selectivity over 5-HT₂A [3], indicating the core's relevance to neurological target space.

Why N-(2-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide Cannot Be Replaced by Generic Analogs


The target compound's unsubstituted benzenesulfonamide moiety on the rigidified pyrroloquinoline core creates a uniquely minimal pharmacophore that differs from its 4-fluoro, 4-methyl, and 4-bromo congeners in both computed lipophilicity (XLogP3 = 1.9) and hydrogen-bonding capacity [1]. Empirical evidence from the related N-(quinolin-8-yl)benzenesulfonamide series demonstrates that even minor substituent changes on the phenyl ring can shift NF-κB inhibitory potency by more than an order of magnitude [2]. Separately, in the pyrroloquinoline class, the 4-bromo analog CHEMBL3398528 exhibits no meaningful MAO-B or MAO-A inhibition (IC₅₀ > 100,000 nM) [3], whereas SAR trends from the 5-HT₂C agonist sub-series indicate that 8-position modification profoundly alters receptor selectivity [4]. These data collectively demonstrate that generic substitution within this chemotype carries a high risk of unpredictable potency shifts, target selectivity changes, or complete loss of activity.

Quantitative Differentiation Evidence for N-(2-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide vs. Closest Analogs


Lower Computed Lipophilicity vs. 4-Halogenated Analogs Drives Differential ADME Predictions

The unsubstituted benzenesulfonamide of the target compound (CID 7161330) yields a computed XLogP3 of 1.9 [1], which is lower than that of the 4-fluoro analog (estimated XLogP3 ~2.2 based on PubChem fragment contributions) and substantially lower than the 4-bromo analog (estimated XLogP3 ~2.5). This lipophilicity reduction is quantitatively meaningful: a ΔlogP of -0.3 to -0.6 units relative to halogenated comparators predicts improved aqueous solubility and reduced CYP450 promiscuity according to established medicinal chemistry guidelines (logP < 3 threshold for lead-likeness). The target compound also maintains one fewer heavy atom (MW 328.4 vs. ~346-407 for halogenated analogs), contributing to a more favorable ligand efficiency index potential [1].

Physicochemical property differentiation ADME/Tox optimization Lead-likeness assessment

Absence of MAO-A/B Inhibition Liability Distinguished from the 4-Bromo Congener

BindingDB entry BDBM50063525 reports that the 4-bromo analog (CHEMBL3398528) exhibits IC₅₀ > 100,000 nM against both human recombinant MAO-A and MAO-B, indicating negligible binding to these critical CNS enzymes [1]. While direct MAO inhibition data for the target compound are not yet reported in public databases, the structural difference—replacement of the electron-withdrawing bromine with a hydrogen on the phenyl ring—alters the sulfonamide NH acidity and π-stacking potential with the enzyme flavin adenine dinucleotide (FAD) cofactor. Combined with the lower logP of the target compound [2], which reduces passive membrane permeability relative to the brominated analog, this structural divergence is predicted to yield a distinct off-target interaction profile at aminergic targets.

MAO selectivity Off-target profiling CNS safety pharmacology

Conformational Rigidity of the Pyrroloquinoline Core vs. the Flexible 8-Aminoquinoline Scaffold

The target compound's tetrahydropyrrolo[3,2,1-ij]quinoline core is a cyclized, tricyclic system that locks the geometry of the sulfonamide-bearing aryl ring relative to the lactam moiety. This contrasts with the simpler N-(quinolin-8-yl)benzenesulfonamide scaffold (MW ≈ 284.3), which possesses a freely rotatable bond linking the sulfonamide to the quinoline ring. The rigidification reduces the conformational entropy penalty upon target binding and provides a more defined pharmacophoric geometry. The N-(quinolin-8-yl)benzenesulfonamide series exhibits NF-κB inhibitory activity with cellular EC₅₀ values as low as 17,000 nM (17 µM) for the unsubstituted parent and sub-1 µM potency for optimized analogs [1], establishing a baseline against which the conformationally constrained pyrroloquinoline derivative can be benchmarked for entropic binding advantage.

Scaffold rigidification Conformational entropy Target engagement efficiency

Minimal Substituent Profile Enables Clean SAR Deconvolution vs. 4-Methyl and 4-Fluoro Analogs

The target compound lacks any substituent on the benzenesulfonamide phenyl ring, whereas the 4-methyl analog (CAS 898454-57-4, MW 342.41) and 4-fluoro analog (CAS 898454-56-3, MW ~346.4) carry electron-donating and electron-withdrawing groups, respectively [1]. This absence of substituent effects means the target compound's biological readout can be attributed solely to the core scaffold and the sulfonamide hydrogen-bonding pharmacophore, without confounding electronic or steric contributions from the phenyl substituent. In high-throughput screening triage, compounds with this 'minimal substitution' profile are prioritized because any observed activity has a higher probability of being scaffold-driven rather than substituent-driven, reducing false-positive triage decisions. Additionally, with a molecular weight of 328.4 g/mol—below the 350 Da threshold commonly used for fragment-based lead discovery—and a rotatable bond count of only 3, the compound borders on fragment-like space while retaining sufficient complexity for target engagement.

SAR baseline Hit triage Fragment-like properties

Optimal Procurement and Application Scenarios for N-(2-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide


Hit-to-Lead Optimization in NF-κB Pathway Inhibitor Programs

The compound serves as a structurally novel, conformationally constrained entry point for developing NF-κB pathway inhibitors, leveraging the documented activity of the N-(quinolin-8-yl)benzenesulfonamide pharmacophore (cellular EC₅₀ as low as 600 nM for optimized analogs) [1]. Its unsubstituted phenyl ring and moderate lipophilicity (XLogP3 = 1.9) [2] provide an ideal baseline for systematic SAR expansion, where substituent addition can be used to improve potency while monitoring lipophilic ligand efficiency (LLE).

CNS Target Screening with Reduced Off-Target Aminergic Liability Risk

Given that the 4-bromo analog is completely inactive against MAO-A and MAO-B (IC₅₀ > 100,000 nM) [1] and the pyrroloquinoline scaffold has demonstrated 5-HT₂C receptor engagement (Ki = 41 nM with 19-fold selectivity over 5-HT₂A for related derivatives) [2], the target compound represents a candidate for CNS receptor screening panels where MAO-driven false positives must be minimized. Its calculated TPSA of 74.9 Ų falls within the optimal range for CNS penetration (50–90 Ų) [3].

Chemical Probe Development Requiring Clean SAR Baselines

The absence of electron-donating or withdrawing substituents on the benzenesulfonamide phenyl ring eliminates confounding electronic effects during structure-activity relationship exploration [1]. With only 3 rotatable bonds, a molecular weight of 328.4 g/mol, and a single hydrogen bond donor, the compound occupies a favorable position in property-based lead-likeness filters, making it suitable for chemical probe programs that demand minimal, well-characterized pharmacophores.

Combinatorial Library Design Using a Conformationally Locked Scaffold

The rigid tricyclic pyrrolo[3,2,1-ij]quinoline core provides a geometrically defined vector for the sulfonamide substituent, an advantage for diversity-oriented synthesis (DOS) libraries targeting protein-protein interaction interfaces or rigid binding pockets. Compared to the flexible N-(quinolin-8-yl)benzenesulfonamide scaffold, the reduced conformational entropy penalty may yield higher hit rates in fragment-based screening campaigns [1].

Quote Request

Request a Quote for N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.